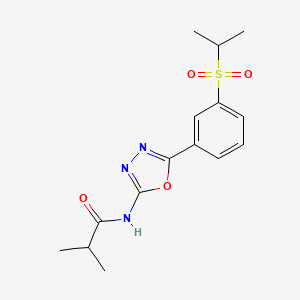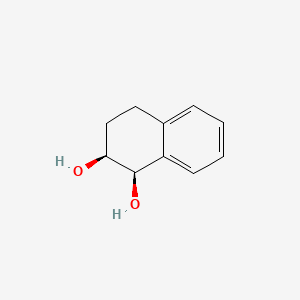![molecular formula C14H10F3N3S B2596188 N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine CAS No. 1421468-87-2](/img/structure/B2596188.png)
N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and benzo[d]thiazole rings, the trifluoromethyl group, and the amine linkage. The electronic properties of these groups would likely influence the compound’s reactivity and other properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility in various solvents .Scientific Research Applications
Organic Synthesis and Catalysis
The compound has shown significant potential in organic synthesis, particularly in the development of novel synthetic methodologies. For example, Mariappan et al. (2016) demonstrated its utility in hypervalent iodine-promoted regioselective oxidative C–H functionalization, leading to the synthesis of biologically potent derivatives efficiently and under mild conditions Mariappan et al., 2016. Additionally, studies by Kumar et al. (2015) on copper-catalyzed reactions highlight its role in enabling the efficient synthesis of fused imidazo-heterocycles via a C–H functionalization/tandem addition-cyclization process Kumar et al., 2015.
Bioactive Molecule Development
Research on N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine derivatives has also extended into the exploration of their biological activities. For instance, Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligand derivatives, which were evaluated for their potential as anticancer compounds Ghani & Mansour, 2011. These studies suggest the compound's applicability in the development of new therapeutic agents.
Furthermore, research by El-Aziz et al. (2013) on Schiff base derivatives and their metal complexes revealed their cytotoxic properties against various cancer cell lines, indicating the potential of these compounds in anticancer drug development El-Aziz et al., 2013.
Material Science and Electrochemistry
In the realm of material science, Liu et al. (2016) developed a star-shaped single-polymer system with simultaneous RGB emission, incorporating derivatives of the compound for saturated white electroluminescence and amplified spontaneous emission Liu et al., 2016. This demonstrates its potential applications in the development of advanced materials for optoelectronics.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3S/c15-14(16,17)10-4-1-5-11-12(10)20-13(21-11)19-8-9-3-2-6-18-7-9/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZYIEMMFLCCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NCC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2596106.png)
![Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2596107.png)

![3-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2596109.png)
![4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide](/img/structure/B2596111.png)
![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2596113.png)
![2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2596114.png)
![Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2596115.png)

![ethyl 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2596119.png)
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596120.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2596126.png)
